molecular formula C8H13F3N2O B12843589 (S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide

(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12843589
M. Wt: 210.20 g/mol
InChI Key: LZTJSJKRAVATFJ-RXMQYKEDSA-N
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Description

(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetamide group attached to a pyrrolidine ring, which is further substituted with a dimethyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Trifluoroacetamide Group: The trifluoroacetamide group is attached through an acylation reaction using trifluoroacetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring may also play a role in binding to target proteins or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-[(3S)-4,4-dimethylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14)/t5-/m1/s1

InChI Key

LZTJSJKRAVATFJ-RXMQYKEDSA-N

Isomeric SMILES

CC1(CNC[C@H]1NC(=O)C(F)(F)F)C

Canonical SMILES

CC1(CNCC1NC(=O)C(F)(F)F)C

Origin of Product

United States

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